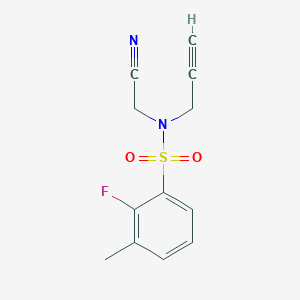
N-(cyanomethyl)-2-fluoro-3-methyl-N-prop-2-ynylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyanomethyl)-2-fluoro-3-methyl-N-prop-2-ynylbenzenesulfonamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a potent inhibitor of a specific enzyme that is involved in various physiological processes.
Mecanismo De Acción
The mechanism of action of N-(cyanomethyl)-2-fluoro-3-methyl-N-prop-2-ynylbenzenesulfonamide involves the inhibition of a specific enzyme that is involved in various physiological processes. This enzyme is essential for the growth and survival of cancer cells, and its inhibition can lead to the death of cancer cells. Additionally, this compound has been shown to have anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects:
N-(cyanomethyl)-2-fluoro-3-methyl-N-prop-2-ynylbenzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and survival of cancer cells, reduce inflammation, and protect against neurodegeneration. Additionally, this compound has been shown to have a low toxicity profile, making it a potential candidate for further development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(cyanomethyl)-2-fluoro-3-methyl-N-prop-2-ynylbenzenesulfonamide in lab experiments include its potent inhibitory activity against a specific enzyme, its low toxicity profile, and its potential applications in the treatment of various diseases. However, the limitations of using this compound in lab experiments include its complex synthesis method and the need for specific conditions for its use.
Direcciones Futuras
There are several future directions for the use of N-(cyanomethyl)-2-fluoro-3-methyl-N-prop-2-ynylbenzenesulfonamide in scientific research. One potential direction is the development of more efficient synthesis methods that can produce this compound in larger quantities. Additionally, further studies are needed to investigate the potential applications of this compound in the treatment of various diseases, including cancer, inflammation, and neurological disorders. Furthermore, studies are needed to investigate the potential side effects of this compound and to develop strategies to mitigate these effects. Finally, the potential use of this compound in combination with other drugs or therapies should be investigated to determine its synergistic effects.
In conclusion, N-(cyanomethyl)-2-fluoro-3-methyl-N-prop-2-ynylbenzenesulfonamide is a chemical compound that has potential applications in scientific research. Its potent inhibitory activity against a specific enzyme, low toxicity profile, and potential applications in the treatment of various diseases make it a promising candidate for further development. However, further studies are needed to investigate its potential side effects and to develop strategies to mitigate these effects.
Métodos De Síntesis
The synthesis of N-(cyanomethyl)-2-fluoro-3-methyl-N-prop-2-ynylbenzenesulfonamide involves a series of chemical reactions that are carried out under specific conditions. The starting materials for the synthesis are commercially available and include 2-fluoro-3-methylbenzenesulfonyl chloride, propargylamine, and potassium cyanide. The reaction is carried out in the presence of a catalyst and under specific temperature and pressure conditions. The final product is obtained by purification and isolation steps.
Aplicaciones Científicas De Investigación
N-(cyanomethyl)-2-fluoro-3-methyl-N-prop-2-ynylbenzenesulfonamide has been extensively studied for its potential use in scientific research. This compound is a potent inhibitor of a specific enzyme that is involved in various physiological processes. It has been shown to have potential applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Propiedades
IUPAC Name |
N-(cyanomethyl)-2-fluoro-3-methyl-N-prop-2-ynylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2S/c1-3-8-15(9-7-14)18(16,17)11-6-4-5-10(2)12(11)13/h1,4-6H,8-9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBPFGUAXBBLQBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)S(=O)(=O)N(CC#C)CC#N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,2R)-N-[2-(4-ethyl-5-methyl-1,3-thiazol-2-yl)ethyl]-2-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B6625092.png)
![N-[(5-methyl-1H-pyrazol-4-yl)methyl]-5-propan-2-yl-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B6625104.png)
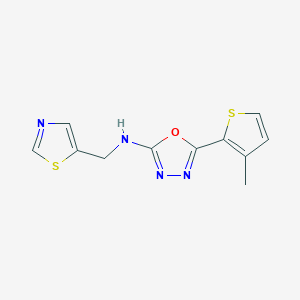
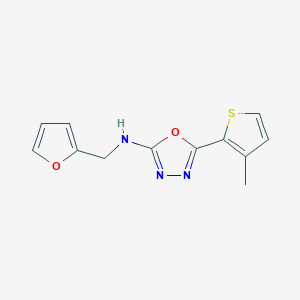
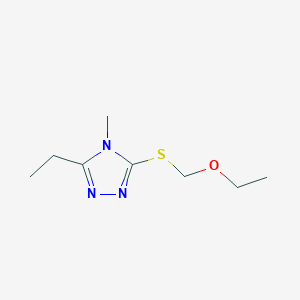
![N-[2-(2-cyanoethyl)-5-methylpyrazol-3-yl]-1-(2-fluoro-4-methylphenyl)methanesulfonamide](/img/structure/B6625121.png)
![N-[[1-(4-methoxyphenyl)triazol-4-yl]methyl]-2-propylfuran-3-carboxamide](/img/structure/B6625123.png)
![(4aR,7aS)-1-(4-fluoro-3-methoxyphenyl)sulfonyl-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B6625127.png)
![1-[(4-Methylthiophen-3-yl)methyl]-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea](/img/structure/B6625139.png)
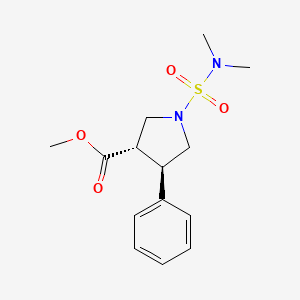
![3-(4-hydroxyphenyl)-N-[1-(thiophen-3-ylmethyl)piperidin-4-yl]propanamide](/img/structure/B6625156.png)
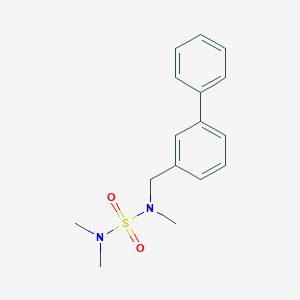
![4-cyclopropyl-N-[4-(2,2-dimethylpropyl)-1,3-thiazol-2-yl]-2-methylpyrimidine-5-carboxamide](/img/structure/B6625169.png)
![2-[(E)-2-(3-chlorothiophen-2-yl)ethenyl]-1H-pyrimidin-6-one](/img/structure/B6625182.png)